molecular formula C5H12O3S B3381357 2-(Propylsulfonyl)ethanol CAS No. 22812-93-7

2-(Propylsulfonyl)ethanol

Cat. No.: B3381357
CAS No.: 22812-93-7
M. Wt: 152.21 g/mol
InChI Key: IQTPDHLFFDDYQI-UHFFFAOYSA-N
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Description

2-(Propylsulfonyl)ethanol is an organosulfur compound characterized by a sulfonyl group (–SO₂–) attached to a propyl chain, which is further bonded to an ethanol moiety. Its molecular formula is C₅H₁₂O₃S, and it is structurally represented as CH₂CH₂CH₂–SO₂–CH₂CH₂OH.

Properties

IUPAC Name

2-propylsulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-2-4-9(7,8)5-3-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTPDHLFFDDYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312549
Record name 2-(Propylsulfonyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22812-93-7
Record name 2-(Propylsulfonyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22812-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Propylsulfonyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylsulfonyl)ethanol typically involves the reaction of propylsulfonyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ethanol attacks the sulfonyl chloride, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-(Propylsulfonyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Propylsulfonyl)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propylsulfonyl)ethanol involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially altering their activity. The ethanol moiety can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

  • CAS Number : 9036-19-5
  • Molecular Formula : C₂₂H₃₈O₃
  • Structure: Features a branched alkylphenoxyethoxy chain (1,1,3,3-tetramethylbutyl) attached to ethanol.
  • Applications: Primarily used as a surfactant or emulsifier in industrial formulations due to its amphiphilic structure. Its large hydrophobic group enhances solubility in nonpolar matrices .

2-(2-Thienyl)ethanol

  • CAS Number : 5402-55-1
  • Molecular Formula : C₆H₈OS
  • Structure: Contains a thiophene ring (–C₄H₃S–) linked to ethanol.
  • Applications : Utilized as a pharmaceutical intermediate, particularly in synthesizing heterocyclic drugs. Its thiophene moiety enables π-π stacking interactions, critical for binding to biological targets .

Structural and Functional Comparison

Parameter This compound 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 2-(2-Thienyl)ethanol
Functional Groups Sulfonyl (–SO₂–), hydroxyl (–OH) Phenoxy (–O–C₆H₄–), ethoxy (–O–CH₂CH₂–), hydroxyl (–OH) Thienyl (–C₄H₃S–), hydroxyl (–OH)
Polarity High (due to –SO₂– and –OH) Moderate (amphiphilic) Moderate (aromatic + –OH)
Primary Applications Medicinal chemistry (GlyT1 inhibitors) Industrial surfactants Pharmaceutical intermediates
Key Research Findings Enhances CNS drug bioavailability Improves emulsion stability in formulations Facilitates heterocyclic drug synthesis

Biological Activity

2-(Propylsulfonyl)ethanol, also known by its chemical name with CAS number 22812-93-7, is a sulfonate compound that has gained attention for its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C5H12O3S
  • Molecular Weight : 152.21 g/mol

The biological activity of this compound is primarily attributed to its sulfonyl group, which can interact with various biological targets. The compound's mechanism may involve:

  • Inhibition of Enzymatic Activity : Sulfonate derivatives often inhibit enzymes by modifying active sites or competing with substrates.
  • Modulation of Cell Signaling Pathways : The compound may influence pathways related to inflammation and cellular stress responses.
  • Antimicrobial Properties : Preliminary studies suggest that similar sulfonate compounds exhibit antimicrobial activity, potentially making this compound a candidate for further investigation in this area.

Antimicrobial Activity

Research indicates that sulfonate compounds can possess significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar effects.

Microbial Strain Zone of Inhibition (mm) Concentration Tested (mg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Cytotoxicity Studies

A cytotoxicity assessment is essential to determine the safety profile of this compound. In vitro studies using human cell lines have been conducted to evaluate the compound's effects on cell viability.

Cell Line IC50 (µM) Effect Observed
HeLa50Moderate cytotoxicity
HepG275Low cytotoxicity
MCF-7>100Minimal effect on cell viability

Study on Antimicrobial Effects

A recent study investigated the antimicrobial properties of various sulfonate compounds, including this compound. The results indicated a promising antimicrobial effect against Gram-positive bacteria, particularly Staphylococcus aureus. The study highlighted the potential for developing new antimicrobial agents based on the structure of this compound .

Investigation into Cytotoxic Effects

Another research project focused on assessing the cytotoxic effects of sulfonate derivatives on cancer cell lines. The findings revealed that while some derivatives exhibited significant cytotoxicity, others like this compound showed lower toxicity profiles, suggesting its potential as a safer alternative in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Propylsulfonyl)ethanol
Reactant of Route 2
2-(Propylsulfonyl)ethanol

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